molecular formula C10H10ClN3O2 B11869670 Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11869670
M. Wt: 239.66 g/mol
InChI Key: RUMMIPPFTHAMQE-UHFFFAOYSA-N
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Description

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and an isopropyl ester at the 6-carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This intermediate is prepared by adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. The process typically involves:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the pyrrolo[2,3-d]pyrimidine core, which can be further utilized in medicinal chemistry.

Scientific Research Applications

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its isopropyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

propan-2-yl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-5(2)16-10(15)7-3-6-8(11)12-4-13-9(6)14-7/h3-5H,1-2H3,(H,12,13,14)

InChI Key

RUMMIPPFTHAMQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(N1)N=CN=C2Cl

Origin of Product

United States

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